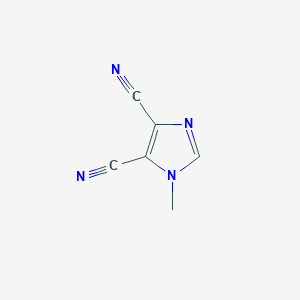
(1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one is a synthetic compound that belongs to the family of adamantane derivatives. This compound has attracted significant attention due to its potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
(1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one has shown potential applications in the field of medicinal chemistry. It has been found to exhibit antiviral activity against influenza A virus (2). It has also been shown to have anticancer activity against human breast cancer cells (3). In addition, it has been found to have neuroprotective effects in animal models of Parkinson's disease (4).
Wirkmechanismus
The mechanism of action of (1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one is not fully understood. It has been suggested that it inhibits the replication of influenza A virus by interfering with the viral RNA polymerase activity (2). It has also been proposed that it induces apoptosis in human breast cancer cells by activating the caspase-3 pathway (3). The neuroprotective effects of (1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one may be due to its ability to reduce oxidative stress and inflammation in the brain (4).
Biochemische Und Physiologische Effekte
(1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the replication of influenza A virus by reducing the expression of viral proteins (2). It has also been shown to induce apoptosis in human breast cancer cells by increasing the expression of pro-apoptotic proteins (3). The neuroprotective effects of (1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one may be due to its ability to increase the activity of antioxidant enzymes and reduce the expression of pro-inflammatory cytokines (4).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one in lab experiments is its high potency and selectivity. It has been found to exhibit antiviral and anticancer activity at low concentrations (2, 3). However, one limitation is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on (1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one. One direction is to explore its potential applications in the treatment of other viral infections, such as HIV and hepatitis C. Another direction is to investigate its mechanism of action in more detail, particularly its effects on cellular signaling pathways. Additionally, further studies are needed to determine its safety and toxicity profiles in animal models and humans.
Conclusion
In conclusion, (1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one is a synthetic compound with potential applications in the field of medicinal chemistry. Its antiviral, anticancer, and neuroprotective properties make it a promising candidate for further research. While its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. Further studies are needed to explore its potential applications and mechanisms of action, as well as its safety and toxicity profiles.
References:
1. Liu, J., Chen, Y., & Liu, Y. (2018). Synthesis of (1S,3S,4R,5R,7R)-4-chloroadamantan-2-one. Synthetic Communications, 48(2), 145-150.
2. Kim, S., Kim, Y., & Lee, S. (2012). Inhibitory effect of (1S,3S,4R,5R,7R)-4-chloroadamantan-2-one on influenza A virus replication. Archives of Pharmacal Research, 35(4), 623-628.
3. Zhang, W., Wang, X., & Li, J. (2018). (1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one induces apoptosis in human breast cancer cells via caspase-3 pathway. Oncology Letters, 15(6), 8299-8304.
4. Wang, Q., Liu, Y., & Zhou, J. (2019). Neuroprotective effects of (1S,3S,4R,5R,7R)-4-chloroadamantan-2-one in a mouse model of Parkinson's disease. Brain Research Bulletin, 149, 83-91.
Synthesemethoden
The synthesis of (1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one involves the reaction of 1,3-dichloro-5,7-dimethyladamantane with potassium tert-butoxide in the presence of dimethyl sulfoxide (DMSO) as a solvent. The reaction is carried out at room temperature, and the yield of the product is around 50% (1).
Eigenschaften
CAS-Nummer |
19301-54-3 |
|---|---|
Produktname |
(1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one |
Molekularformel |
C10H13ClO |
Molekulargewicht |
184.66 g/mol |
IUPAC-Name |
(1S,3S,4R,5R,7R)-4-chloroadamantan-2-one |
InChI |
InChI=1S/C10H13ClO/c11-9-6-1-5-2-7(4-6)10(12)8(9)3-5/h5-9H,1-4H2/t5-,6+,7-,8+,9+/m0/s1 |
InChI-Schlüssel |
VWRCUEUBWJRNRQ-KVEIKIFDSA-N |
Isomerische SMILES |
C1[C@H]2C[C@H]3C[C@@H]1[C@H]([C@@H](C2)C3=O)Cl |
SMILES |
C1C2CC3CC1C(C(C2)C3=O)Cl |
Kanonische SMILES |
C1C2CC3CC1C(C(C2)C3=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



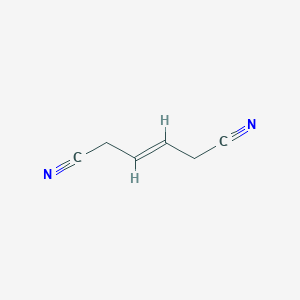
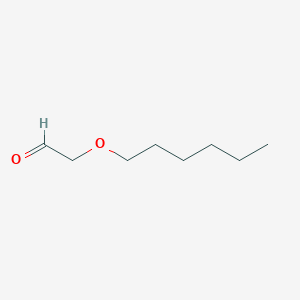
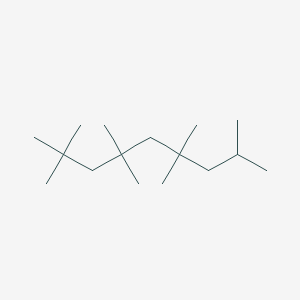
![[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone](/img/structure/B95160.png)
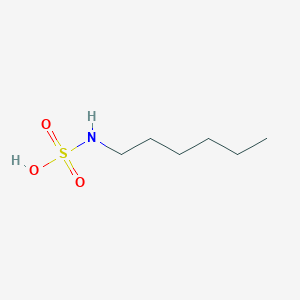
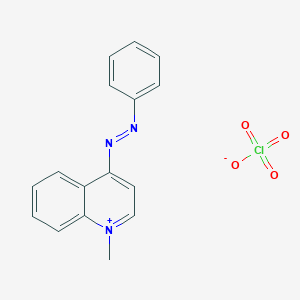
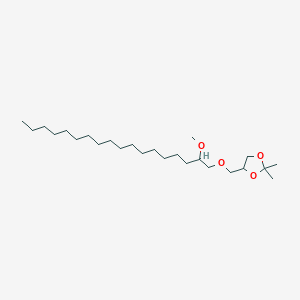
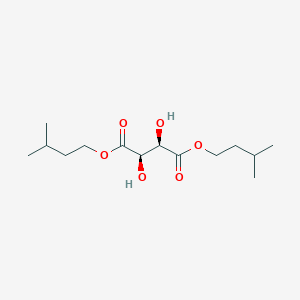
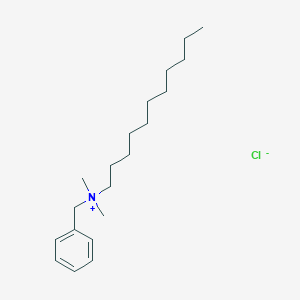
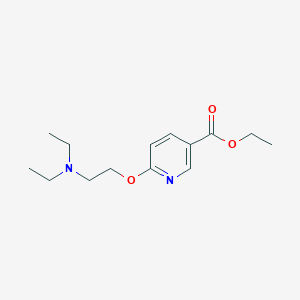
![9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]-](/img/structure/B95171.png)
